Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a thienopyridine derivative featuring a bicyclic scaffold with a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- 6-isopropyl group: Enhances hydrophobic interactions and conformational stability.
- 2-(4-methylbenzamido) substituent: A benzamide moiety with a para-methyl group, contributing to hydrogen bonding and lipophilicity.
- Methyl ester at position 3: Likely improves bioavailability by acting as a prodrug precursor.
- Hydrochloride salt: Increases aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
methyl 2-[(4-methylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-12(2)22-10-9-15-16(11-22)26-19(17(15)20(24)25-4)21-18(23)14-7-5-13(3)6-8-14;/h5-8,12H,9-11H2,1-4H3,(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCYSMDZAVCAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular processes. Its structural complexity makes it a valuable tool for understanding biological mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, the compound is used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a key component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 6-isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Hydrochloride
- Difference : Replacement of the 4-methyl group with 4-methoxy on the benzamido ring.
- Binding Interactions: Methoxy may engage in hydrogen bonding with target receptors, altering affinity or selectivity.
Methyl 6-isopropyl-2-(4-[methyl(phenyl)sulfamoyl]benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Difference : Substitution with a sulfamoyl group at the benzamido para-position.
- Impact :
Thiophene-Based Analogues with Allosteric Activity
2-Amino-3-benzoylthiophenes (e.g., PD 81,723)
- Core Structure: Thiophene ring with 2-amino and 3-benzoyl groups.
- Key Differences: Amino vs. Substitution Effects:
- 4-position alkylation (e.g., isopropyl in the target) enhances activity in thiophene derivatives, suggesting similar benefits in the thienopyridine scaffold .
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Core Structure: Ethyl benzoate with pyridazine and phenethylamino groups.
- Comparison: Scaffold: The benzoate core differs significantly from the thienopyridine system, leading to divergent pharmacokinetic profiles. Substituent Trends: Pyridazine’s electron-deficient nature contrasts with the methylbenzamido group, highlighting the role of electronic effects in target engagement .
Biological Activity
Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound belonging to the class of tetrahydrothienopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes the formation of the thieno[2,3-c]pyridine core followed by the introduction of substituents such as the isopropyl and benzamide groups.
Antimicrobial Activity
Research has shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antimicrobial properties. A study synthesized various substituted tetrahydrothieno derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 20 |
| Derivative C | P. aeruginosa | 18 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HEPG-2 for liver cancer) demonstrated that this compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve cell cycle arrest at the G1 phase and the activation of apoptotic pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inhibit neuronal apoptosis in vitro. These findings indicate its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A case study involving a series of synthesized tetrahydrothieno derivatives revealed that compounds similar to methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential use in treating resistant bacterial infections .
- Anticancer Properties : In a controlled study assessing the effects of this compound on breast cancer cells (MCF-7), it was observed that treatment led to a significant decrease in cell viability (up to 70% reduction at higher concentrations) compared to untreated controls. This suggests strong anticancer potential .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thiophene-pyridine derivatives and amidation. Critical parameters include:
- Temperature control (e.g., 60–80°C for cyclization to minimize side products) .
- Solvent selection (polar aprotic solvents like DMF or THF for amidation steps) .
- Catalyst use (e.g., triethylamine for deprotonation during amide bond formation) .
- Analytical monitoring : Thin-layer chromatography (TLC) and are essential to track reaction progress and purity .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray crystallography resolves the 3D conformation, particularly the spatial arrangement of the isopropyl and 4-methylbenzamido groups .
- Computational modeling (DFT or molecular mechanics) predicts electronic properties and steric effects .
- Spectroscopic techniques : confirms carbonyl and aromatic carbons, while IR spectroscopy identifies amide (1650–1700 cm) and ester (1720–1740 cm) functionalities .
Q. What preliminary assays are used to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to determine IC values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify target engagement .
- Receptor binding : Radioligand displacement studies (e.g., -labeled antagonists) for neurological targets .
Advanced Research Questions
Q. How does substituent variation (e.g., isopropyl vs. benzyl groups) affect reactivity and bioactivity?
- Methodological Answer :
- Comparative synthesis : Replace the isopropyl group with other alkyl/aryl groups via reductive amination or alkylation .
- Structure-activity relationship (SAR) : Test derivatives in bioassays (e.g., antimicrobial or kinase inhibition) to correlate substituent size/electronic effects with activity .
- Computational analysis : Density Functional Theory (DFT) calculates steric/electronic contributions of substituents to binding affinity .
Q. What strategies address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization for in vitro studies .
- Salt formation : Explore alternative counterions (e.g., mesylate or tartrate) to improve aqueous solubility .
- Prodrug design : Ester hydrolysis to carboxylate derivatives under physiological conditions .
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer :
- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) for asymmetric cyclization .
- Chromatographic resolution : Chiral HPLC or SFC separates diastereomers .
- Circular Dichroism (CD) : Confirms absolute configuration of isolated enantiomers .
Data Contradiction and Validation
Q. How to resolve conflicting bioactivity data across studies?
- Methodological Answer :
- Standardized protocols : Adopt consensus assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Dose-response validation : Replicate experiments across multiple labs with blinded samples .
- Meta-analysis : Pool data from published studies to identify trends or outliers .
Advanced Analytical Techniques
Q. What in silico methods predict metabolic stability?
- Methodological Answer :
- CYP450 docking : Molecular docking (e.g., AutoDock Vina) predicts oxidation sites .
- MD simulations : Assess binding to plasma proteins (e.g., albumin) to estimate half-life .
- QSAR models : Corrogate metabolic stability with logP and polar surface area .
Synthesis Scale-Up Challenges
Q. What process engineering strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Continuous reactors for exothermic steps (e.g., amidation) improve heat dissipation .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (30–60 minutes vs. 12 hours conventionally) .
- Quality-by-Design (QbD) : DOE (Design of Experiments) optimizes critical parameters (e.g., stoichiometry, pH) .
Tables for Key Data
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Cyclization temperature | 70°C in DMF | |
| Amidation catalyst | Triethylamine (1.2 equiv) | |
| IC (HeLa cells) | 12.3 ± 1.5 µM | |
| Solubility in PBS | 0.8 mg/mL (with 0.5% DMSO) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
